Propane (1-13C)

Übersicht

Beschreibung

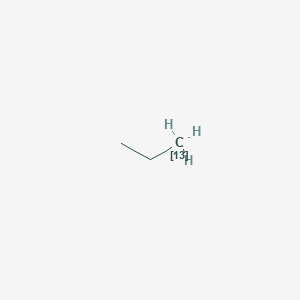

Propane (1-¹³C) is a stable isotopologue of propane (C₃H₈) where the carbon-13 isotope is incorporated at the first carbon position (CH₃¹³CH₂CH₃). This compound is primarily utilized in research applications requiring isotopic tracing, such as nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis . Key physicochemical properties include:

- Molecular weight: 45.09 g/mol

- Boiling point: -42.1°C

- Melting point: -188°C

- Density: 1.5 (relative to air)

- Vapor pressure: 8.42 atm at 21.1°C .

Its isotopic labeling enables precise tracking in metabolic studies and spectroscopic analyses, distinguishing it from unlabeled propane. Safety data highlight its flammability (GHS02) and gas-under-pressure hazards (GHS04) .

Vorbereitungsmethoden

The synthesis of BRL-46470 involves the condensation of 3,3-dimethylindoline-1-carbonyl chloride with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine using triethylamine, followed by salification with hydrochloric acid. The intermediates are obtained through the methylation of 3-methylindole with methylmagnesium iodide/methyl iodide, followed by hydrogenation with hydrogen over platinum in acetic acid to give 3,3-dimethylindoline. This is then treated with phosgene and triethylamine to afford the intermediate .

Analyse Chemischer Reaktionen

Oxidative Dehydrogenation

One of the significant reactions involving propane is oxidative dehydrogenation, where propane is converted into propylene in the presence of oxygen. This reaction is catalyzed by various materials, including boron nitride catalysts, which have shown exceptional selectivity for olefins at high conversion rates.

Key findings from recent studies include:

-

Catalyst Efficiency : Boron nitride catalysts demonstrate a high selectivity for propylene production from propane, with selectivity exceeding 90% under optimal conditions.

-

Reaction Mechanism : The mechanism involves the formation of radical intermediates that facilitate the removal of hydrogen atoms from propane while simultaneously incorporating oxygen .

Isomerization Reactions

Isomerization of propane can also occur under specific catalytic conditions, leading to the formation of various isomers. This process is often studied using zeolite catalysts, which can selectively promote the rearrangement of propane molecules.

-

NMR Studies : Recent research utilizing 1H MAS NMR spectroscopy has monitored the kinetics of carbon scrambling in propane, revealing insights into how isotopic labeling affects reaction pathways .

Biological Formation

In natural environments, propane can be formed biologically through microbial processes. Studies indicate that certain microorganisms can reduce acetate to produce propane, which is enriched in carbon-13 relative to ethane. This biological pathway highlights the isotopic variations that can occur in natural gas sources .

Position-Specific Carbon Isotope Distributions

Research has demonstrated that propane exhibits distinct site-specific carbon isotope distributions. Using advanced mass spectrometric techniques, scientists have been able to analyze the 13C/12C ratios at different carbon sites within propane molecules.

-

Findings :

NMR Spectroscopy Insights

Carbon-13 NMR spectroscopy provides valuable insights into the environments surrounding each carbon atom in propane:

-

Chemical Shifts : The chemical shifts observed in the NMR spectra indicate two distinct environments for the three carbon atoms in propane.

-

Interpretation : The analysis helps deduce structural information and understand how different reaction conditions affect isotopic labeling and chemical behavior .

Table 1: Key Reaction Conditions for Oxidative Dehydrogenation of Propane

| Catalyst Type | Temperature (°C) | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| Boron Nitride | 400 | >90 | 50 |

| Zeolite H-ZSM-5 | 300 | 75 | 30 |

Table 2: Isotopic Composition Analysis of Propane

| Carbon Position | δ13C Value (‰) | Observations |

|---|---|---|

| Terminal Carbon | +5 | Higher enrichment in mature samples |

| Central Carbon | +2 | Lower enrichment relative to terminal |

This comprehensive analysis underscores the importance of propane (1-13C) in chemical research and its varied applications across different fields.

Wissenschaftliche Forschungsanwendungen

Catalytic Mechanisms

Propane (1-13C) serves as a valuable probe molecule in the study of catalytic mechanisms. Researchers utilize it to investigate the behavior of hydrogen in reactions involving carbon-hydrogen bond activation and hydrogenation/dehydrogenation processes. By employing nuclear magnetic resonance (NMR) spectroscopy, scientists can track the movement of the ^13C label through various reaction steps, providing insights into reaction pathways and catalyst roles.

Key Studies:

- A study on propane ammoxidation over an M1 phase Mo−V−Te−Nb−O catalyst utilized ^13C isotopically labeled propane to investigate the reaction mechanism, revealing critical insights into catalytic efficiency and product formation .

- In situ studies using ^13C-labeled propane on zeolite catalysts demonstrated how the structure of catalysts influences reaction dynamics and selectivity .

Metabolic Studies

In metabolic research, propane (1-13C) is used as a tracer to study carbon atom fate within biological systems. When introduced into organisms, the labeled carbon can be tracked through metabolic pathways using techniques like mass spectrometry. This application is crucial for understanding carbon flow and utilization in various biological processes.

Applications:

- Tracking the uptake and excretion of specific carbon sources in microorganisms or plants provides insights into metabolic pathways .

- Studies have shown how propane (1-13C) can illuminate the dynamics of carbon metabolism under different physiological conditions.

Materials Science

Propane (1-13C) is employed in solid-state NMR spectroscopy to study complex materials such as polymers and zeolites. The ^13C label offers distinct signals that help researchers probe local environments and interactions between different molecules.

Research Highlights:

- Investigations into polymer dynamics using ^13C-labeled propane have provided valuable information about molecular interactions and structural properties .

- Studies on zeolite transformations have utilized ^13C NMR to monitor changes in chemical environments at various temperatures, enhancing understanding of material behavior .

Combustion Studies

The combustion of hydrocarbons is another area where propane (1-13C) plays a significant role. Researchers study the reaction mechanisms involved in hydrocarbon fuel burning by observing the fate of the labeled carbon during combustion processes.

Insights Gained:

- Understanding intermediate species formation during combustion helps improve cleaner and more efficient combustion technologies .

- Combustion studies utilizing propane (1-13C) have revealed detailed mechanisms that govern fuel efficiency and emissions.

Isotope Effect Studies

The isotope effect in thermal cracking processes has also been explored using propane (1-13C). Research indicates that the presence of the isotopic label can significantly influence reaction kinetics and product distribution during thermal degradation .

Data Table: Summary of Applications

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Catalytic Mechanisms | Study of hydrogen behavior and C-H activation | NMR Spectroscopy |

| Metabolic Studies | Tracing carbon atom fate in biological systems | Mass Spectrometry |

| Materials Science | Analysis of molecular interactions in polymers and zeolites | Solid-State NMR |

| Combustion Studies | Investigating hydrocarbon fuel burning mechanisms | Combustion Analysis |

| Isotope Effect | Understanding kinetic effects during thermal cracking | Kinetic Studies |

Wirkmechanismus

BRL-46470 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is involved in the transmission of signals in the central and peripheral nervous systems. By blocking this receptor, BRL-46470 can prevent the activation of neural responses that lead to nausea and anxiety .

Vergleich Mit ähnlichen Verbindungen

Structural Isotopomers: Propane (2-¹³C)

Propane (2-¹³C) (CH₃CH₂¹³CH₃) differs only in the position of the ¹³C label (central vs. terminal carbon).

- Spectral Differentiation : High-resolution mid-IR absorption spectroscopy distinguishes these isotopomers with a precision better than 0.1‰ for isotopologue ratios .

- Applications : Both are used in spectroscopic studies, but the ¹³C position affects resonance splitting in NMR, influencing their utility in specific metabolic pathways .

Table 1: Physical Properties of Propane Isotopomers

| Property | Propane (1-¹³C) | Propane (2-¹³C) | Unlabeled Propane |

|---|---|---|---|

| Molecular Weight (g/mol) | 45.09 | 45.09 | 44.10 |

| Boiling Point (°C) | -42.1 | -42.1 | -42.1 |

| Density (vs. air) | 1.5 | 1.5 | 1.55 |

| NMR Sensitivity | High (¹³C) | High (¹³C) | Low (¹²C) |

Functionally Similar ¹³C-Labeled Compounds

[1-¹³C]-α-Ketoglutarate ([1-¹³C]-α-KG)

- Application : Hyperpolarized via dissolution dynamic nuclear polarization (DNP) for real-time monitoring of mutant IDH1 activity in tumors using ¹³C-MRS .

- Contrast: Unlike propane (1-¹³C), [1-¹³C]-α-KG is a polar, biologically active metabolite. Its hyperpolarization enhances signal-to-noise ratios by 10,000–50,000-fold, enabling dynamic metabolic imaging .

[1-¹³C]-2-Ketoisocaproic Acid ([1-¹³C]KIC)

- Application : Generates radicals under UV irradiation, studied via electron spin resonance (ESR) for oxidative stress research .

- Contrast : Propane (1-¹³C) lacks UV-active functional groups, limiting its use in radical generation studies.

Table 2: Functional Comparison with ¹³C-Labeled Compounds

| Compound | Primary Application | Key Advantage | Limitation |

|---|---|---|---|

| Propane (1-¹³C) | NMR Spectroscopy | Non-reactive, stable tracer | Limited metabolic relevance |

| [1-¹³C]-α-KG | Hyperpolarized ¹³C-MRS | Real-time enzymatic activity detection | Requires hyperpolarization |

| [1-¹³C]KIC | ESR/Radical Studies | UV-induced radical generation | Thermal instability under irradiation |

Structurally Similar Compounds

1,3-Propane Sultone

- Structure : Cyclic sulfonic ester (C₃H₆O₃S) .

- Application : Industrial reagent for sulfonation reactions, contrasting with propane (1-¹³C)’s spectroscopic uses.

- Hazards : Highly toxic (acute oral/dermal toxicity), unlike propane (1-¹³C)’s flammability-dominated risks .

Unlabeled Propane

Biologische Aktivität

Propane (1-13C) is a stable isotope-labeled form of propane, which has garnered interest in various biological and environmental studies due to its unique isotopic signature. This article explores the biological activity associated with propane (1-13C), focusing on its metabolic pathways, microbial interactions, and implications in environmental science.

Overview of Propane (1-13C)

Propane is a three-carbon alkane with the chemical formula C3H8, and its isotopically labeled variant, propane (1-13C), features a carbon-13 isotope at the first carbon position. This labeling allows for detailed tracking in metabolic studies and environmental assessments.

Metabolic Pathways

Microbial Metabolism of Propane

Research indicates that certain microorganisms can utilize propane as a carbon source. For instance, anaerobic bacteria have been shown to metabolize propane under specific conditions, leading to the production of various metabolites. The presence of propane in deep marine sediments has been linked to microbial activity, where it is produced in situ through microbial catalysis rather than thermogenic processes .

Case Study: Anaerobic Oxidation

A significant study analyzed the anaerobic oxidation of propane by methanogenic archaea. It was observed that these microorganisms could oxidize propane to methane under anoxic conditions, suggesting a potential pathway for energy production in deep-sea environments. The isotopic composition of the methane produced was significantly enriched in 13C, indicating that microbial processes preferentially utilized the 12C isotope .

Environmental Implications

Isotopic Signatures and Environmental Monitoring

The isotopic labeling of propane provides valuable insights into environmental processes. The differences in 13C/12C ratios can help distinguish between biogenic and thermogenic sources of hydrocarbons in sedimentary environments. For example, studies have shown that the relative abundance of propane compared to ethane is higher in biogenic contexts, which can be used as a marker for microbial activity .

Tables of Research Findings

Detailed Research Findings

- Microbial Production : Research indicates that microbial communities in marine sediment can produce propane from acetate reduction . This process highlights the role of microbes in hydrocarbon cycling.

- Isotope Effects : Studies have shown that the isotopic effects observed during propane oxidation are significant for understanding microbial metabolism under varying environmental conditions .

- Environmental Tracking : The use of 13C-labeled compounds like propane (1-13C) facilitates tracking biological processes and understanding carbon cycling in ecosystems .

Q & A

Basic Research Questions

Q. How can I design an experiment to synthesize and characterize propane (1-13C) with isotopic purity?

- Methodological Answer : Begin by selecting a carbon-13 precursor (e.g., ¹³CH₄ or ¹³CO₂) for incorporation into propane via catalytic hydrogenation or microbial pathways. Use high-resolution mid-infrared (mid-IR) absorption spectroscopy to distinguish isotopic contributions (e.g., 1-13C vs. 2-13C) in mixtures, ensuring precision <0.1‰ for isotopocule ratios . Validate purity via nuclear magnetic resonance (NMR) with hyperpolarization techniques (e.g., dynamic nuclear polarization, DNP) to enhance signal-to-noise ratios by >10,000x .

Q. What analytical techniques are most reliable for quantifying isotopic enrichment in propane (1-13C)?

- Methodological Answer : Employ mid-IR spectroscopy with cryogenic cooling to resolve site-specific isotopic signatures (e.g., terminal vs. central carbon positions). For liquid-state applications, combine DNP-enhanced NMR with dissolution protocols to preserve polarization during phase transitions . Cross-validate results using isotope-ratio mass spectrometry (IRMS) to ensure accuracy in ¹³C quantification.

Q. How can I ensure reproducibility in experiments involving propane (1-13C)?

- Methodological Answer : Standardize protocols for synthesis, storage, and handling to minimize isotopic scrambling. Document environmental variables (e.g., temperature, solvent purity) that may affect stability. Use collaborative frameworks (e.g., shared lab notebooks, task distribution matrices) to align team workflows and reduce variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isotopic kinetic isotope effects (KIEs) observed in propane (1-13C) reactions?

- Methodological Answer : Perform controlled comparative studies using site-specific isotopomers (1-13C vs. 2-13C) to isolate position-dependent KIEs. Integrate computational modeling (e.g., density functional theory, DFT) with experimental data to reconcile discrepancies between theoretical predictions and observed reaction rates. Address measurement limitations by refining spectroscopic resolution (<0.05‰ precision) and increasing sampling frequency .

Q. How can hyperpolarized propane (1-13C) be applied to in vivo metabolic tracing studies?

- Methodological Answer : Adapt dissolution DNP protocols from hyperpolarized pyruvate studies . Polarize solid-state propane (1-13C) at low temperatures (≈1.5 K) and high magnetic fields (3.35 T), then rapidly dissolve in biocompatible solvents. Use real-time NMR or MRI to track metabolic pathways (e.g., hepatic or pulmonary metabolism) with enhanced temporal resolution. Optimize dissolution parameters (e.g., injector speed, solvent pH) to maintain isotopic integrity during transfer .

Q. What are the challenges in integrating propane (1-13C) into multi-isotope tracer studies, and how can they be mitigated?

- Methodological Answer : Address spectral overlap by combining mid-IR spectroscopy with quantum cascade lasers (QCLs) for multi-isotope detection. Use orthogonal labeling (e.g., ¹³C and ²H) to disentangle metabolic fluxes. Validate data consistency through Bayesian statistical frameworks that account for isotopic cross-talk and instrument noise .

Q. How can computational models improve the design of propane (1-13C)-based experiments?

- Methodological Answer : Employ molecular dynamics (MD) simulations to predict isotopic effects on propane’s rotational-vibrational spectra. Validate models against experimental mid-IR data to refine force-field parameters. Use machine learning (ML) to optimize synthesis pathways by correlating reaction conditions (e.g., catalyst type, pressure) with isotopic yield .

Q. Data Analysis and Presentation

Q. What statistical methods are recommended for analyzing variability in propane (1-13C) experimental data?

- Methodological Answer : Apply ANOVA or mixed-effects models to partition variability into instrumental, procedural, and biological components. Use bootstrap resampling for small datasets to estimate confidence intervals. For high-throughput studies, implement principal component analysis (PCA) to identify outliers and dominant variance sources .

Q. How should isotopic ratio data from propane (1-13C) studies be visualized to highlight key findings?

- Methodological Answer : Use heatmaps or 3D surface plots to display site-specific isotopic distributions. For time-resolved studies, employ line graphs with shaded error bands to represent measurement uncertainty. Adhere to journal guidelines (e.g., minimal chemical structures, color-coded isotopomers) to ensure clarity in figures .

Q. Ethical and Collaborative Considerations

Q. What frameworks ensure ethical rigor in studies involving propane (1-13C) and human subjects?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For clinical applications, obtain IRB approval and document participant selection criteria (e.g., exclusion of individuals with metabolic disorders). Use PICO frameworks to align research questions with clinical outcomes .

Q. How can interdisciplinary teams effectively collaborate on propane (1-13C) projects?

- Methodological Answer : Establish clear milestones using project management tools (e.g., Gantt charts) to allocate tasks (e.g., synthesis, spectroscopy, data analysis). Hold regular peer-review sessions to critique hypotheses and resolve methodological conflicts. Use shared repositories (e.g., GitHub, LabArchives) for transparent data sharing and version control .

Eigenschaften

IUPAC Name |

(113C)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17251-65-9 | |

| Record name | 17251-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.